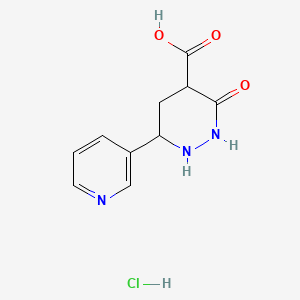
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride
Beschreibung
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring fused to a diazinane ring, with a carboxylic acid and a ketone functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Eigenschaften
Molekularformel |
C10H12ClN3O3 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
3-oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c14-9-7(10(15)16)4-8(12-13-9)6-2-1-3-11-5-6;/h1-3,5,7-8,12H,4H2,(H,13,14)(H,15,16);1H |
InChI-Schlüssel |
VDFHAOSCULUFAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NNC1C2=CN=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Oxo-6-Pyridin-3-yldiazinane-4-carbonsäure;Hydrochlorid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion mit der Bildung eines Pyridinderivats beginnen, gefolgt von der Einführung des Diazinanrings durch Cyclisierungsreaktionen. Die Carbonsäure- und Ketonfunktionalitäten werden dann durch Oxidations- bzw. Substitutionsreaktionen eingeführt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden sorgfältig kontrolliert, um den Syntheseprozess zu optimieren. Das Endprodukt wird oft durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Oxo-6-Pyridin-3-yldiazinane-4-carbonsäure;Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ketongruppe kann weiter oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Die Keton- und Carbonsäuregruppen können zu Alkoholen oder anderen reduzierten Formen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyridinring einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 3-Oxo-6-Pyridin-3-yldiazinane-4-carbonsäure;Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion verändern. Das Vorhandensein der Pyridin- und Diazinanringe ermöglicht spezifische Wechselwirkungen mit aktiven Zentren, während die Carbonsäure- und Ketongruppen Wasserstoffbrücken und andere Wechselwirkungen bilden können, die die Bindung stabilisieren.
Wirkmechanismus
The mechanism of action of 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyridine and diazinane rings allows for specific interactions with active sites, while the carboxylic acid and ketone groups can form hydrogen bonds and other interactions that stabilize the binding.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Oxo-6-aryl-2,3-dihydropyridazin-4-carbohydrazid: Diese Verbindung weist eine ähnliche Kernstruktur auf, unterscheidet sich jedoch durch das Vorhandensein einer Arylgruppe und einer Carbohydrazid-Einheit.
4-Oxo-1,4-dihydropyridin-3-carbonsäure: Diese Verbindung hat einen ähnlichen Pyridinring, fehlt jedoch dem Diazinanring und hat verschiedene funktionelle Gruppen.
Einzigartigkeit
3-Oxo-6-Pyridin-3-yldiazinane-4-carbonsäure;Hydrochlorid ist einzigartig durch die Kombination des Pyridin- und Diazinanrings sowie der spezifischen funktionellen Gruppen. Diese einzigartige Struktur ermöglicht eine unterschiedliche chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


